Ilginatinib

Catalog No.
S002264
CAS No.
1239358-86-1
M.F
C21H20FN7
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilginatinib

CAS Number

1239358-86-1

Product Name

Ilginatinib

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine

Molecular Formula

C21H20FN7

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1

InChI Key

UQTPDWDAYHAZNT-AWEZNQCLSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

NS018; NS-018; NS 018.

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

The exact mass of the compound Ilginatinib is 389.17642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilginatinib (NS-018) is a highly potent, orally bioavailable small-molecule inhibitor targeting Janus kinase 2 (JAK2) and Src-family kinases. With a sub-nanomolar IC50 of 0.72 nM for JAK2, it is primarily procured for preclinical and translational research involving myeloproliferative neoplasms (MPNs) and the JAK2V617F mutation . Unlike broader pan-kinase inhibitors, its specific structural profile allows for high on-target specificity in hematopoietic cell assays, making it a critical tool compound for isolating JAK2-dependent signaling pathways from the broader JAK/STAT network [1].

Substituting Ilginatinib with generic dual JAK1/JAK2 inhibitors, such as ruxolitinib, often confounds experimental results due to the simultaneous suppression of JAK1-mediated cytokine signaling (e.g., IL-6, IFN-α) . This dual inhibition can mask JAK2-specific phenotypic responses and introduce off-target immunosuppressive effects in complex in vivo models. Furthermore, because standard JAK2-selective inhibitors typically lack concurrent Src-family kinase activity, they fail to capture the dual-node suppression required for modeling certain advanced MPN phenotypes, rendering Ilginatinib's specific polypharmacology non-interchangeable for precise mechanistic studies [1].

Enzymatic Selectivity: JAK2 vs. JAK1 Inhibition

Ilginatinib demonstrates a highly selective inhibition profile for JAK2 over JAK1, which is critical for isolating specific signaling cascades. In cell-free kinase assays, Ilginatinib exhibits a JAK2 IC50 of 0.72 nM and a JAK1 IC50 of 33 nM, representing a 46-fold selectivity . In contrast, the standard benchmark ruxolitinib acts as a dual inhibitor with near-equipotent activity against both targets (JAK1 IC50 ~3.3 nM; JAK2 IC50 ~2.8 nM) .

Evidence DimensionEnzymatic IC50 and Selectivity Ratio
Target Compound DataJAK2 IC50 = 0.72 nM; 46-fold selectivity over JAK1
Comparator Or BaselineRuxolitinib: JAK2 IC50 = 2.8 nM; ~1.2-fold selectivity over JAK1
Quantified Difference~38-fold greater JAK2/JAK1 selectivity for Ilginatinib
ConditionsCell-free kinase profiling assays

Enables researchers to selectively probe JAK2V617F-driven pathways without confounding the assay with JAK1-mediated immunosuppression.

Phenotypic Specificity in Hematopoietic Cell Lines

Ilginatinib exhibits strong differential cytotoxicity based on the mutational status of the target cells. It potently inhibits the proliferation of cell lines expressing constitutively active JAK2 (such as those with JAK2V617F or MPLW515L mutations) with IC50 values ranging from 11 to 120 nM [1]. Conversely, it shows minimal cytotoxicity against wild-type hematopoietic cell lines lacking activated JAK2, establishing a wide therapeutic window in vitro [1].

Evidence DimensionAntiproliferative IC50
Target Compound Data11–120 nM in constitutively active JAK2 cell lines
Comparator Or BaselineMinimal cytotoxicity in wild-type JAK2 hematopoietic cells
Quantified DifferenceHigh differential sensitivity based on mutation status
ConditionsIn vitro cell viability and proliferation assays

Ensures high phenotypic specificity, reducing background noise and false positives in complex co-culture or bone marrow mononuclear cell (BMMNC) assays.

Dual-Node Inhibition: JAK2 and Src-Family Kinases

Beyond its primary JAK2 activity, Ilginatinib possesses a distinct polypharmacological profile by concurrently inhibiting Src-family kinases, particularly SRC and FYN . While pure JAK2-selective inhibitors isolate the JAK/STAT pathway, Ilginatinib's dual-node suppression is highly advantageous for research models where JAK2 and Src pathways are co-activated or exhibit synergistic roles in disease progression [1].

Evidence DimensionSecondary kinase target profile
Target Compound DataPotent concurrent inhibition of JAK2, SRC, and FYN
Comparator Or BaselineStandard highly selective JAK2 inhibitors (lack significant Src-family suppression)
Quantified DifferencePresence vs. absence of dual JAK2/Src inhibition
ConditionsBroad kinase profiling panels

Provides a unique pharmacological tool for modeling complex myeloproliferative diseases where dual pathway suppression is required.

Formulation Compatibility: Free Base vs. Salt Forms

For in vitro assay preparation, the procurement of Ilginatinib as a free base (CAS 1239358-86-1) offers distinct handling advantages over its hydrochloride (CAS 1239358-85-0) or maleate forms. The free base demonstrates optimal solubility in DMSO for high-throughput screening stock solutions, avoiding the localized pH shifts and potential precipitation issues that can occur when introducing acidic counterions into sensitive cell culture media . While the salt forms are typically reserved for aqueous in vivo dosing, the free base remains the standard for reproducible in vitro kinase profiling .

Evidence DimensionAssay formulation compatibility
Target Compound DataIlginatinib free base (CAS 1239358-86-1): Optimal for DMSO stock solutions
Comparator Or BaselineIlginatinib HCl/Maleate: Introduces acidic counterions upon dissolution
Quantified DifferenceElimination of counterion-induced pH artifacts in microplate assays
ConditionsIn vitro high-throughput screening and cell culture media preparation

Procuring the free base ensures reproducible dissolution and stability in DMSO-based workflows, preventing artifactual readouts in pH-sensitive cellular assays.

Mechanistic Studies of JAK2V617F-Driven Myeloproliferative Neoplasms

Due to its 46-fold selectivity for JAK2 over JAK1, Ilginatinib is the optimal choice for in vitro and in vivo models of primary myelofibrosis and polycythemia vera where researchers must isolate JAK2-specific signaling without the confounding effects of JAK1 suppression.

Dual JAK2/Src Pathway Co-Inhibition Assays

Ilginatinib is specifically procured for complex oncological models requiring simultaneous suppression of the JAK/STAT and Src-family kinase pathways, eliminating the need to formulate a two-drug cocktail and reducing variable pharmacokinetic interactions in animal models [1].

High-Specificity Bone Marrow Mononuclear Cell (BMMNC) Profiling

Because of its minimal cytotoxicity against wild-type hematopoietic cells, Ilginatinib is highly suited for colony-forming unit (CFU) assays using patient-derived BMMNCs, allowing for clean differentiation between normal and mutated cell responses [1].

High-Throughput In Vitro Kinase Screening

Procuring the free base form of Ilginatinib is highly recommended for automated DMSO-based screening workflows, as it prevents the introduction of counterions that could alter the pH of microplate assay buffers and compromise reproducibility .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

389.17642183 Da

Monoisotopic Mass

389.17642183 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

56R994WX4L

Wikipedia

Ns-018

Dates

Last modified: 07-15-2023
1: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. Review. PubMed PMID: 24766055.
2: Kuroda J, Kodama A, Chinen Y, Shimura Y, Mizutani S, Nagoshi H, Kobayashi T, Matsumoto Y, Nakaya Y, Tamura A, Kobayashi Y, Naito H, Taniwaki M. NS-018, a selective JAK2 inhibitor, preferentially inhibits CFU-GM colony formation by bone marrow mononuclear cells from high-risk myelodysplastic syndrome patients. Leuk Res. 2014 May;38(5):619-24. doi: 10.1016/j.leukres.2014.03.001. Epub 2014 Mar 11. PubMed PMID: 24679585.
3: Nakaya Y, Shide K, Naito H, Niwa T, Horio T, Miyake J, Shimoda K. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Blood Cancer J. 2014 Jan 10;4:e174. doi: 10.1038/bcj.2013.73. PubMed PMID: 24413068; PubMed Central PMCID: PMC3913942.
4: Furqan M, Mukhi N, Lee B, Liu D. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. Biomark Res. 2013 Jan 16;1(1):5. doi: 10.1186/2050-7771-1-5. PubMed PMID: 24252238; PubMed Central PMCID: PMC3776247.
5: Tam CS, Verstovsek S. Investigational Janus kinase inhibitors. Expert Opin Investig Drugs. 2013 Jun;22(6):687-99. doi: 10.1517/13543784.2013.774373. Epub 2013 Feb 23. Review. PubMed PMID: 23432430.
6: Nakaya Y, Shide K, Niwa T, Homan J, Sugahara S, Horio T, Kuramoto K, Kotera T, Shibayama H, Hori K, Naito H, Shimoda K. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer J. 2011 Jul;1(7):e29. doi: 10.1038/bcj.2011.29. Epub 2011 Jul 22. PubMed PMID: 22829185; PubMed Central PMCID: PMC3255248.

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